

An In-depth Technical Guide to 3-Amino-2-fluorophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-2-fluorophenol

Cat. No.: B105762

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **3-Amino-2-fluorophenol** (CAS No. 1186326-66-8), a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of amino, hydroxyl, and fluoro groups on the benzene ring imparts unique reactivity and makes it a valuable building block for synthesizing complex molecules. This document details its chemical identity, physicochemical properties, synthetic routes, key applications in drug development, and essential safety and handling protocols. It is intended to serve as a critical resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

Chemical Identity and Structure

3-Amino-2-fluorophenol is a substituted aromatic compound. The CAS (Chemical Abstracts Service) number is the universally accepted unique identifier for this specific chemical substance.

- CAS Number: 1186326-66-8[1][2]
- Molecular Formula: C₆H₆FNO[1][3]
- Synonyms: 3-amino-2-fluoro-phenol

The structure consists of a phenol ring substituted with an amino group (-NH₂) at position 3 and a fluorine atom (-F) at position 2. This arrangement is crucial for its chemical behavior, influencing the acidity of the hydroxyl group and the nucleophilicity of the amino group.

Caption: Chemical Structure of **3-Amino-2-fluorophenol**.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in synthesis, determining suitable solvents, reaction temperatures, and purification methods.

Property	Value	Source(s)
Molecular Weight	127.12 g/mol	[1]
Appearance	Not explicitly stated, likely a solid	-
Melting Point	126-128 °C	[4]
Boiling Point (Predicted)	230.6 ± 20.0 °C	[4]
Density (Predicted)	1.347 ± 0.06 g/cm ³	[4]
Storage Conditions	2-8°C, protect from light, sealed, dry	[3][4]

Synthesis and Reactivity

Synthetic Routes

While multiple synthetic pathways exist for aminofluorophenols, a common strategy involves the reduction of a nitrophenol precursor. The synthesis of the related isomer, 2-Amino-3-fluorophenol, provides a validated template for the likely synthesis of **3-Amino-2-fluorophenol**, which would proceed via the reduction of 3-fluoro-2-nitrophenol.

A plausible and experimentally supported method involves the catalytic hydrogenation of the corresponding nitrophenol.[5]

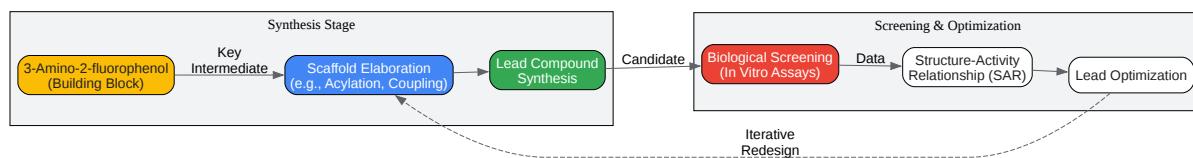
Caption: Generalized synthetic pathway via catalytic hydrogenation.

Exemplary Protocol (Adapted from a related isomer synthesis):[\[5\]](#)

- **Dissolution:** Dissolve the precursor, 3-fluoro-2-nitrophenol, in a suitable solvent such as ethanol (EtOH) in a reaction flask.
- **Catalyst Addition:** Add a catalytic amount of Palladium on carbon (e.g., 10% Pd/C).
Causality: Pd/C is a highly efficient and widely used catalyst for the reduction of nitro groups to amines using hydrogen gas due to its ability to readily adsorb hydrogen and facilitate its reaction with the substrate.
- **Hydrogenation:** Evacuate the flask to remove air and place the reaction mixture under a hydrogen (H₂) atmosphere (typically 1 atm, using a balloon).
- **Reaction:** Stir the mixture at room temperature for a designated period (e.g., 3 hours), monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the solid Pd/C catalyst.
- **Isolation:** Wash the filter pad with additional solvent (EtOH). Combine the filtrate and washings, and concentrate under vacuum to yield the crude product, **3-Amino-2-fluorophenol**. Further purification can be performed if necessary.

Chemical Reactivity

The reactivity of **3-Amino-2-fluorophenol** is governed by its three functional groups:


- **Amino Group (-NH₂):** Acts as a nucleophile and a base. It is the primary site for acylation, alkylation, and diazotization reactions, which are foundational for building more complex molecular scaffolds.
- **Hydroxyl Group (-OH):** A weakly acidic group that can be deprotonated to form a phenoxide. It can undergo etherification and esterification reactions. Its acidity and nucleophilicity are modulated by the adjacent electron-withdrawing fluorine atom.
- **Fluoro Group (-F):** The fluorine atom is a strong electron-withdrawing group that influences the electron density of the aromatic ring, affecting its susceptibility to electrophilic aromatic

substitution. Organofluorine compounds are of high interest in medicinal chemistry as the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity.[6]

Applications in Drug Development

3-Amino-2-fluorophenol is primarily utilized as a key building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] The presence of the fluorine atom is particularly strategic. The incorporation of fluorine into drug candidates is a common tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[6]

Aminophenol derivatives, in general, are precursors to a wide range of biologically active compounds, including those with potential anti-inflammatory, anti-tumor, and antimicrobial properties.[7][8] This compound's specific substitution pattern makes it valuable for creating complex molecules where precise orientation of functional groups is required for biological activity.[3]

[Click to download full resolution via product page](#)

Caption: Role of **3-Amino-2-fluorophenol** in a drug discovery workflow.

Safety and Handling

While a specific, comprehensive Material Safety Data Sheet (MSDS) for **3-Amino-2-fluorophenol** is not widely available in the search results, safe handling practices can be inferred from data on related aminophenol and fluorinated compounds. The following are general but critical guidelines.

- Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]
- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]
- Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Avoid generating dust.[9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[4] Recommended storage temperature is between 2-8°C.[4]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[10][11]
 - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[10][11]
 - Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[10][11]
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11]

Hazard Classifications (General for Aminophenols): May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and serious eye irritation.[9][12]

Conclusion

3-Amino-2-fluorophenol is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its unique trifunctionalized structure provides a versatile platform for synthetic chemists to develop novel compounds with tailored biological activities. The strategic inclusion of a fluorine atom aligns with modern drug design principles aimed at enhancing metabolic stability and efficacy. Proper understanding of its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1186326-66-8|3-Amino-2-fluorophenol|BLD Pharm [bldpharm.com]
- 3. 3-Amino-2-fluorophenol [myskinrecipes.com]
- 4. 3-Amino-2-fluorophenol CAS#: 1186326-66-8 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbino.com]
- 8. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Amino-2-fluorophenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105762#3-amino-2-fluorophenol-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com